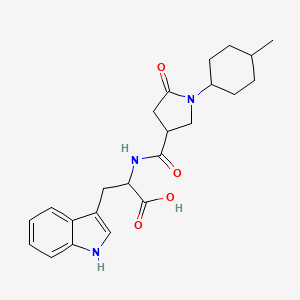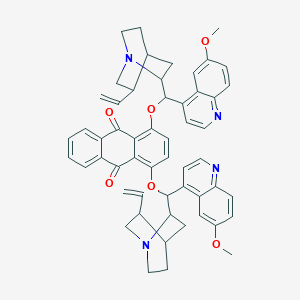![molecular formula C28H26F6N4S B12499475 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea is a cinchona-alkaloid-derived, bifunctional catalyst containing a thiourea group at position 9. This compound is known for its application in catalyzing the formation of optically active Mannich adducts from stable N-carbamate amido sulfones via enantioselective Mannich reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea involves the reaction of cinchona alkaloids with thiourea derivatives. The reaction typically requires the use of solvents such as chloroform or methanol and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea undergoes several types of reactions, including:
Enantioselective Mannich Reaction: Catalyzes the formation of optically active Mannich adducts.
Michael Addition: Facilitates the enantioselective conjugate addition of nitromethane to chalcones.
Common Reagents and Conditions
Common reagents used in these reactions include nitromethane, chalcones, and N-carbamate amido sulfones. The reactions are typically carried out under mild conditions with the presence of the catalyst to ensure high enantioselectivity and yield .
Major Products
The major products formed from these reactions are optically active Mannich adducts and stereoselective diaryl(nitro)butanone .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea has a wide range of applications in scientific research, including:
Medicine: Research into its use in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea involves its role as a bifunctional catalyst. The thiourea group facilitates hydrogen bonding interactions, while the cinchona alkaloid moiety provides chiral induction. This dual functionality allows the compound to effectively catalyze enantioselective reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanylthiourea: Another bifunctional cinchona organocatalyst used in similar enantioselective reactions.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea-based catalyst used extensively in promoting organic transformations.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea is unique due to its combination of a cinchona alkaloid moiety and a thiourea group, which provides both chiral induction and hydrogen bonding capabilities. This makes it highly effective in catalyzing a wide range of enantioselective reactions with high selectivity and yield .
Properties
Molecular Formula |
C28H26F6N4S |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39) |
InChI Key |
IIQBCCXHYIEQTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



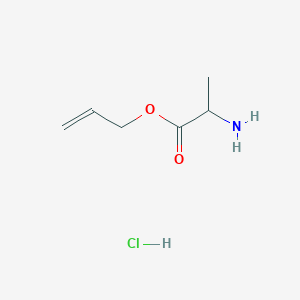
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
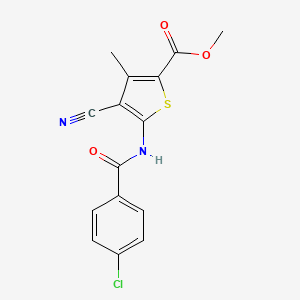
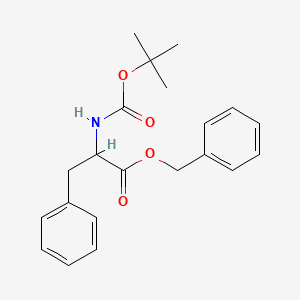
![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12499416.png)
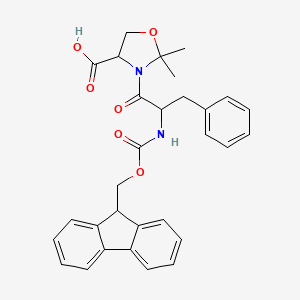
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
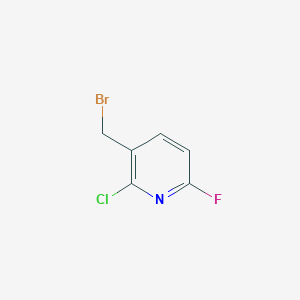
![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
